methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate
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Overview
Description
Methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, difluoromethoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C. The reaction is carefully controlled to prevent the temperature from exceeding 70°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product.
Scientific Research Applications
Methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism can vary, but it often involves binding to proteins or enzymes, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate
- Methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)glycinate
Uniqueness
What sets methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-benzamido-2-[4-[chloro(difluoro)methoxy]anilino]-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF5N2O4/c1-29-15(28)16(17(20,21)22,26-14(27)11-5-3-2-4-6-11)25-12-7-9-13(10-8-12)30-18(19,23)24/h2-10,25H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMPZDRPWUKMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF5N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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